Cas no 1788874-18-9 ((hexahydroindolizin-8a(1H)-yl)methanol)

(hexahydroindolizin-8a(1H)-yl)methanol 化学的及び物理的性質
名前と識別子
-
- (hexahydroindolizin-8a(1H)-yl)methanol
- CS-0159267
- 2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanol
- BS-46762
- SCHEMBL16757277
- EN300-6477816
- hexahydro-1H-indolizin-8a-ylmethanol
- AT28763
- AKOS026717193
- F2147-4552
- (octahydroindolizin-8a-yl)methanol
- 1788874-18-9
-
- インチ: 1S/C9H17NO/c11-8-9-4-1-2-6-10(9)7-3-5-9/h11H,1-8H2
- InChIKey: USIZGVKOXLXUNM-UHFFFAOYSA-N
- ほほえんだ: OCC12CCCCN1CCC2
計算された属性
- せいみつぶんしりょう: 155.131014166g/mol
- どういたいしつりょう: 155.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 23.5Ų
(hexahydroindolizin-8a(1H)-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536855-100mg |
(Hexahydroindolizin-8a(1H)-yl)methanol |
1788874-18-9 | 95%+ | 100mg |
$334 | 2023-03-26 | |
Enamine | EN300-6477816-0.5g |
(octahydroindolizin-8a-yl)methanol |
1788874-18-9 | 95% | 0.5g |
$768.0 | 2023-07-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01317589-100mg |
(Hexahydroindolizin-8a(1H)-yl)methanol |
1788874-18-9 | 97% | 100mg |
¥1687.0 | 2023-04-01 | |
eNovation Chemicals LLC | Y1252907-100mg |
(octahydroindolizin-8a-yl)methanol |
1788874-18-9 | 97% | 100mg |
$255 | 2024-06-06 | |
TRC | H289551-500mg |
(hexahydroindolizin-8a(1h)-yl)methanol |
1788874-18-9 | 500mg |
$ 635.00 | 2022-06-04 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R133277-100mg |
(hexahydroindolizin-8a(1H)-yl)methanol |
1788874-18-9 | 97% | 100mg |
¥1856 | 2023-09-09 | |
eNovation Chemicals LLC | Y1252907-50mg |
(octahydroindolizin-8a-yl)methanol |
1788874-18-9 | 97% | 50mg |
$170 | 2024-06-06 | |
Enamine | EN300-6477816-0.1g |
(octahydroindolizin-8a-yl)methanol |
1788874-18-9 | 95% | 0.1g |
$342.0 | 2023-07-10 | |
Enamine | EN300-6477816-5.0g |
(octahydroindolizin-8a-yl)methanol |
1788874-18-9 | 95% | 5.0g |
$2858.0 | 2023-07-10 | |
TRC | H289551-1g |
(hexahydroindolizin-8a(1h)-yl)methanol |
1788874-18-9 | 1g |
$ 975.00 | 2022-06-04 |
(hexahydroindolizin-8a(1H)-yl)methanol 関連文献
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
(hexahydroindolizin-8a(1H)-yl)methanolに関する追加情報
Introduction to (hexahydroindolizin-8a(1H)-yl)methanol (CAS No. 1788874-18-9)
(hexahydroindolizin-8a(1H)-yl)methanol, with the CAS number 1788874-18-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of hexahydroindolizines, which are heterocyclic structures that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The structural framework of (hexahydroindolizin-8a(1H)-yl)methanol consists of a saturated six-membered indole ring system, which is a common motif in many bioactive molecules. The presence of a hydroxymethyl group at the 8a position adds a layer of complexity to its chemical properties, making it a versatile scaffold for further chemical modifications and functionalization. This structural feature has been exploited in various synthetic strategies to develop novel derivatives with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on hexahydroindolizine derivatives due to their promising roles in drug discovery. These compounds have shown potential in multiple therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammation. The unique pharmacophore present in (hexahydroindolizin-8a(1H)-yl)methanol makes it an attractive candidate for further investigation into its pharmacological effects.
One of the most compelling aspects of (hexahydroindolizin-8a(1H)-yl)methanol is its potential as a precursor for the synthesis of more complex molecules. Researchers have utilized this compound as a building block to develop new agents with targeted biological activities. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on specific enzymes and receptors implicated in various diseases. This underscores the importance of (hexahydroindolizin-8a(1H)-yl)methanol as a key intermediate in medicinal chemistry.
The synthesis of (hexahydroindolizin-8a(1H)-yl)methanol involves multi-step organic transformations that highlight its synthetic accessibility. Advanced synthetic methodologies, such as catalytic hydrogenation and functional group interconversions, have been employed to construct its intricate structure. These synthetic routes not only provide insights into the structural elucidation of the compound but also offer valuable tools for the development of related analogs.
The biological evaluation of (hexahydroindolizin-8a(1H)-yl)methanol has revealed several intriguing findings. Preclinical studies have suggested that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its interaction with inflammatory pathways has been explored, indicating potential applications in managing chronic inflammatory conditions.
The chemical diversity inherent in hexahydroindolizine derivatives, exemplified by (hexahydroindolizin-8a(1H)-yl)methanol, offers a rich ground for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can fine-tune its pharmacological profile to achieve desired therapeutic outcomes. This approach has led to the identification of several lead compounds that are currently undergoing further preclinical development.
The future prospects for (hexahydroindolizin-8a(1H)-yl)methanol and related derivatives are promising. With advancements in computational chemistry and high-throughput screening technologies, there is an increasing possibility of identifying new therapeutic targets and optimizing drug candidates more efficiently. The compound's unique structural features make it a valuable asset in the ongoing quest for novel pharmaceuticals.
In conclusion, (hexahydroindolizin-8a(1H)-yl)methanol (CAS No. 1788874-18-9) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and potential biological activities position it as a crucial component in drug discovery efforts aimed at addressing various human diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is set to grow even further.
1788874-18-9 ((hexahydroindolizin-8a(1H)-yl)methanol) 関連製品
- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)
- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)
- 2059917-48-3((2R,4R)-2-(iodomethyl)-4-(3-nitrophenyl)oxolane)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)
- 1020252-42-9(3-{[4-(Trifluoromethoxy)benzenesulfonyl]methyl}-5-(trifluoromethyl)-1,2,4-oxadiazole)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 2025044-19-1(1-(1-methoxypropan-2-yl)azetidin-2-ylmethanamine)
- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)
- 883-84-1(4-Deoxypyridoxine 5'-phosphate)
